Carbamazepine

Beschreibung

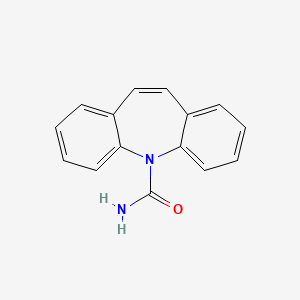

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGPTBGBLSHEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Record name | carbamazepine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbamazepine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85756-57-6 (di-hydrate) | |

| Record name | Carbamazepine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022731 | |

| Record name | Carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Carbamazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

399.6±45.0 | |

| Record name | Carbamazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, acetone, propylene glycol; practically insol in water, Soluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol; only slightly soluble in ethanol or glacial acetic acid, 1.52e-01 g/L | |

| Record name | SID855967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | CARBAMAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbamazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from absolute ethanol and benzene, White to off-white powder | |

CAS No. |

298-46-4 | |

| Record name | Carbamazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamazepine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | carbamazepine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | carbamazepine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBAMAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CM23913M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBAMAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbamazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189-192, 190.2 °C | |

| Record name | Carbamazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CARBAMAZEPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbamazepine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Carbamazepine in Neuronal Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ) is a first-generation anticonvulsant and mood stabilizer that has been a cornerstone in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder for decades.[1] Its therapeutic efficacy is primarily attributed to its modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound at the molecular and cellular levels, with a focus on its effects on neuronal pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this widely used therapeutic agent.

Primary Mechanism of Action: Use-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of this compound is its use-dependent and voltage-dependent blockade of voltage-gated sodium channels (VGSCs).[2][3][4] This action preferentially targets neurons that are firing repetitively at high frequencies, a characteristic of epileptic seizures, while having a minimal effect on normal neuronal activity.[4]

This compound exhibits a higher affinity for the inactivated state of VGSCs compared to the resting or open states.[2][5] By binding to and stabilizing the inactivated state, this compound slows the recovery of the channels to the resting state, thereby reducing the number of available channels that can open in response to subsequent action potentials.[2][3] This effectively dampens the sustained, high-frequency neuronal firing that underlies seizure activity.

Several subtypes of the α-subunit of VGSCs are expressed in the brain, with NaV1.1, NaV1.2, NaV1.3, and NaV1.6 being the most abundant.[5] this compound has been shown to modulate these key central nervous system sodium channel isoforms.[5]

Quantitative Data on this compound's Interaction with Voltage-Gated Sodium Channels

The following table summarizes key quantitative parameters describing the interaction of this compound with voltage-gated sodium channels.

| Parameter | Value | Cell Type/Condition | Reference |

| IC₅₀ (Use-Dependent Block) | |||

| NaV1.3 | 86.74 µM | HEK293 cells expressing human NaV1.3 | [5] |

| NaV1.4 | 45.76 µM | HEK293 cells expressing human NaV1.4 | [5] |

| NaV1.5 | 22.92 µM | HEK293 cells expressing human NaV1.5 | [5] |

| NaV1.7 | 46.72 µM | HEK293 cells expressing human NaV1.7 | [5] |

| Transient Na+ Current (INa(T)) | 56 µM | Neuro-2a cells | [6] |

| Late Na+ Current (INa(L)) | 18 µM | Neuro-2a cells | [6] |

| Apparent Dissociation Constant (Kd) | |||

| Inactivated Na+ Channels | ~25 µM | [7] | |

| EC₅₀ (Block of TTX-R-currents) | |||

| High Affinity Site | 30 µM | Acutely isolated rat dorsal root ganglion (DRG) cells | [8] |

| Low Affinity Site | 760 µM | Acutely isolated rat dorsal root ganglion (DRG) cells | [8] |

Modulation of Other Neuronal Pathways

Beyond its primary action on VGSCs, this compound influences several other neuronal pathways that contribute to its therapeutic profile.

Glutamatergic Neurotransmission

This compound has been shown to reduce the release of the excitatory neurotransmitter glutamate (B1630785).[2][9] This effect is likely a downstream consequence of its action on sodium channels, as the influx of sodium is a critical step in the depolarization-induced release of neurotransmitters. By inhibiting presynaptic VGSCs, this compound reduces the calcium influx necessary for vesicular glutamate release. Additionally, some studies suggest that this compound can enhance the activity of the glutamate transporter EAAT3, which would increase the clearance of glutamate from the synaptic cleft, further reducing excitatory signaling.[10][11]

ERK/Akt Signaling Pathway

Recent research has indicated that this compound can modulate intracellular signaling cascades, including the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways.[12] In a mouse model of Fragile X syndrome, this compound was found to dampen the elevated levels of ERK1/2 and Akt signaling, as well as protein synthesis.[12] This suggests that this compound may have neuroprotective and disease-modifying effects beyond its direct channel-blocking activity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on voltage-gated ion channels in individual neurons.

Methodology:

-

Cell Preparation: Acutely isolated neurons (e.g., from hippocampus or dorsal root ganglia) or cultured cell lines (e.g., HEK293, Neuro-2a) expressing specific sodium channel subtypes are used.[13]

-

Recording Pipette: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.

-

Giga-seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage by a feedback amplifier. Step depolarizations are applied to elicit sodium currents.

-

Drug Application: this compound is applied to the extracellular solution at various concentrations to determine its effect on the amplitude and kinetics of the sodium currents.

-

Data Analysis: The recorded currents are analyzed to determine parameters such as IC₅₀ values, and effects on channel inactivation and recovery.

Inside-Out Patch-Clamp Recording

This configuration allows for the study of the direct interaction of this compound with the intracellular face of the sodium channel.

Methodology:

-

Cell-Attached Configuration: A giga-seal is formed as in the whole-cell technique.

-

Patch Excision: The pipette is carefully withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.

-

Drug Application: this compound can be directly applied to the intracellular face of the ion channels in the excised patch.

-

Data Acquisition: Single-channel or macroscopic currents are recorded in response to voltage steps.

Western Blot Analysis

This technique is used to investigate the effects of this compound on the expression and phosphorylation state of proteins in signaling pathways like ERK and Akt.

Methodology:

-

Cell Lysis: Cells or tissue samples are treated with this compound and then lysed to release their protein content.

-

Protein Quantification: The total protein concentration in the lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total ERK, phospho-ERK, total Akt, phospho-Akt).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Visualizations

Signaling Pathway of this compound's Primary Action

Caption: Primary mechanism of this compound on voltage-gated sodium channels.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis

Caption: Workflow for investigating this compound's effects using whole-cell patch-clamp.

Logical Relationship of this compound's Multi-target Effects

Caption: Logical relationship of this compound's actions on multiple neuronal targets.

Conclusion

This compound's primary mechanism of action, the use-dependent blockade of voltage-gated sodium channels, provides a clear rationale for its efficacy in suppressing the aberrant neuronal firing characteristic of epilepsy. However, emerging evidence of its influence on other neuronal pathways, including glutamatergic transmission and intracellular signaling cascades, suggests a more complex and multifaceted pharmacological profile. A thorough understanding of these core mechanisms is crucial for the continued development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of neurological and psychiatric disorders. This guide provides a foundational resource for professionals engaged in this critical area of research and development.

References

- 1. This compound-induced suppression of repetitive firing in CA1 pyramidal neurons is greater in the dorsal hippocampus than the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Astroglial L-Glutamate Release Induced by Pro-Inflammatory Cytokines via Chronically Activation of Adenosine A2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sidedness of this compound Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Characterization in Inhibitory Effectiveness of this compound in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. This compound interacts with a slow inactivation state of NaV1.8-like sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sidedness of this compound accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound effects on Na+ currents in human dentate granule cells from epileptogenic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carbamazepine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. The information presented is intended for a technical audience and includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways.

Chemical Properties of this compound

This compound, with the chemical name 5H-dibenz[b,f]azepine-5-carboxamide, is a tricyclic compound with a well-characterized profile of chemical and physical properties.[1][2][3] These properties are crucial for its formulation, bioavailability, and analytical determination.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂O | [4][5][] |

| Molecular Weight | 236.27 g/mol | [4][5][] |

| Melting Point | 189-192 °C | [4][5][7][8] |

| pKa | 13.9 | [2][9] |

| LogP (Octanol/Water) | 2.45 | [9] |

| Appearance | White to yellowish-white crystalline powder | [5][8] |

Solubility Profile

This compound is practically insoluble in water but shows solubility in various organic solvents.[2] This characteristic significantly influences its formulation and absorption. The solubility in different solvents is detailed in Table 2.

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | ~125 mg/L | 25 | [10] |

| Ethanol | ~3 mg/mL | Room Temp. | [11] |

| Methanol | Soluble | Not Specified | [12] |

| 1-Propanol | Soluble | Not Specified | [12] |

| 2-Propanol | Soluble | Not Specified | [12] |

| 1-Butanol | Soluble | Not Specified | [12] |

| Tetrahydrofuran (THF) | Soluble | Not Specified | [12] |

| Dimethylformamide (DMF) | ~25 mg/mL | Room Temp. | [11] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL | Room Temp. | [11] |

| Dichloro Methane | Freely Soluble | Not Specified | [5][8] |

| Acetone | Soluble | Not Specified | [2] |

| Propylene Glycol | Soluble | Not Specified | [2] |

Spectroscopic Data

The structural elucidation and quantification of this compound rely on various spectroscopic techniques. Key data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are summarized below.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 236.[3]

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 237.[13][14] A major fragment ion is typically observed at m/z 194, corresponding to the loss of the carbamoyl (B1232498) group.[14][15][16]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3464 | N-H stretching of the primary amide (NH₂) | [17] |

| 1674 | C=O stretching of the amide (Amide I band) | [17] |

| 1595-1605 | C=C stretching of the aromatic rings | [17] |

| 1388 | C-N stretching | [17] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.46-7.28 (m, 8H, aromatic protons), 6.91 (s, 2H, vinyl protons), 4.96 (br s, 2H, NH₂).[2][18]

-

¹³C NMR: Characteristic signals for the aromatic carbons, the vinyl carbons of the azepine ring, and the carbonyl carbon of the amide group are observed.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound starts from iminostilbene (B142622). Two primary methods are widely employed: one using phosgene (B1210022) and the other using an alkali cyanate (B1221674). The latter is generally preferred due to the hazardous nature of phosgene.

Synthesis Pathway from Iminostilbene

The overall synthetic scheme involves the carbamoylation of the nitrogen atom of the iminostilbene ring.

Caption: Synthetic routes to this compound from Iminostilbene.

Experimental Protocols

Method 1: Synthesis via Phosgene

This traditional method involves a two-step process.

Step 1: Synthesis of 5-Chlorocarbonyl-5H-dibenz[b,f]azepine

-

Dissolve iminostilbene in an inert solvent such as toluene.

-

Introduce phosgene gas into the solution or add a solution of phosgene in toluene.

-

The reaction is typically carried out at reflux temperature.

-

After the reaction is complete, the excess phosgene and solvent are removed under reduced pressure to yield the crude 5-chlorocarbonyl-5H-dibenz[b,f]azepine intermediate.

Step 2: Ammonolysis to form this compound

-

The crude intermediate from Step 1 is dissolved in a suitable solvent.

-

The solution is then treated with ammonia (either as a gas or an aqueous/alcoholic solution).

-

The reaction mixture is stirred until the conversion to this compound is complete.

-

The product is isolated by filtration, washed, and can be purified by recrystallization.

Method 2: Synthesis via Potassium Cyanate (A Safer, More Modern Approach)

This method is a one-pot synthesis that avoids the use of highly toxic phosgene.

Materials:

-

Iminostilbene

-

Potassium Cyanate (or Sodium Cyanate)

-

Glacial Acetic Acid

-

Water

Procedure:

-

Prepare a suspension of iminostilbene in a mixture of glacial acetic acid and water. A typical ratio is approximately 10 parts acetic acid to 1-1.5 parts water by volume.

-

Heat the stirred suspension to approximately 60°C.

-

Gradually add solid potassium cyanate in portions over a period of several hours. The temperature should be maintained at 60°C.

-

During the addition, the iminostilbene will gradually dissolve, and subsequently, this compound will start to precipitate.

-

After the addition of potassium cyanate is complete, continue stirring the reaction mixture at 60°C for an additional 30 minutes to an hour.

-

Cool the reaction mixture to 15-20°C and continue stirring for another 1-2 hours to ensure complete crystallization.

-

Collect the precipitated this compound by filtration.

-

Wash the product with a mixture of acetic acid and water, followed by a wash with water to remove any remaining acid and salts.

-

Dry the product under vacuum to obtain crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent, such as toluene or ethanol, to yield high-purity this compound.

Mechanism of Action and Signaling Pathways

This compound's primary therapeutic effect is achieved through the modulation of neuronal excitability. Its principal mechanism of action is the blockade of voltage-gated sodium channels.[1][7][12]

By binding to these channels, this compound stabilizes them in the inactivated state, which prevents the repetitive and sustained firing of action potentials that are characteristic of seizures.[1] This action reduces the release of excitatory neurotransmitters, most notably glutamate (B1630785).[1]

In addition to its primary target, this compound has been shown to interact with other cellular signaling pathways, which may contribute to its broad spectrum of clinical effects. These include:

-

Modulation of other ion channels: this compound can also affect voltage-gated calcium and potassium channels.[11]

-

Interaction with neurotransmitter systems: It has been shown to interact with the GABAergic and serotonergic systems.[11]

-

PI3K/Akt and ERK Signaling: Some studies suggest that this compound can dampen the elevated signaling of the PI3K/Akt and ERK pathways in certain pathological conditions.[4][14]

-

Glutamate Transporter Activity: this compound may enhance the activity of the glutamate transporter EAAT3 via a PI3K-dependent pathway, which would contribute to the clearance of excess glutamate from the synapse.

The following diagram illustrates the primary mechanism of action of this compound at the neuronal synapse.

Caption: Mechanism of action of this compound at the synapse.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Sidedness of this compound accessibility to voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits ATP-sensitive potassium channel activity by disrupting channel response to MgADP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sidedness of this compound Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chronic this compound administration reduces NMDA receptor-initiated signaling via arachidonic acid in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. droracle.ai [droracle.ai]

- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. This compound Restores Neuronal Signaling, Protein Synthesis, and Cognitive Function in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Reduces Sharp Wave-Ripple Complexes and Exerts Synapse-Specific Inhibition of Neurotransmission in Ex Vivo Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

- 17. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by this compound, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound enhances the activity of glutamate transporter type 3 via phosphatidylinositol 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Stalwart Anticonvulsant: A Technical Guide to the Discovery and Development of Carbamazepine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the journey of Carbamazepine, from its synthesis as a compound with structural similarities to tricyclic antidepressants to its establishment as a cornerstone in the treatment of epilepsy. We will explore the key scientific milestones, experimental validations, and the elucidation of its mechanism of action that have solidified its role in neuroscience.

Discovery and Historical Development

This compound (CBZ) was first synthesized in 1953 by chemist Walter Schindler at the J.R. Geigy AG laboratories (now part of Novartis) in Basel, Switzerland.[1][2] Initially, due to its tricyclic structure resembling imipramine, it was investigated for potential antidepressant and antipsychotic properties.[3] The compound was originally known as G32883.[3]

Its therapeutic potential shifted when animal screening studies revealed its effectiveness in managing neuralgic pain.[3] This led to its initial marketing in 1962 for the treatment of trigeminal neuralgia.[1][3] However, the anticonvulsant properties of this compound, first observed in animal experiments, soon became a primary focus.[2][4] Clinical investigations into its antiepileptic effects began as early as 1959, with the first reports appearing in 1963.[3]

This pioneering work led to its approval as an antiepileptic drug in Switzerland and the United Kingdom in 1963 and 1965, respectively, and later in the United States in 1968.[1][2] By the mid-1980s, this compound had become the most prescribed antiepileptic medication in Europe and remains a gold standard against which new anticonvulsant compounds are compared.[3]

Caption: Key milestones in the historical development of this compound.

Elucidation of the Anticonvulsant Mechanism of Action

While clinically effective for decades, the primary mechanism of this compound's anticonvulsant action was not fully recognized until 1983.[3] It is now well-established that this compound exerts its effects primarily by blocking voltage-gated sodium channels in neuronal cell membranes.[5][6]

The drug preferentially binds to these channels in their inactivated state, a conformation they enter after an action potential.[6] This action stabilizes the hyperexcited neural membranes, inhibits repetitive high-frequency firing of neurons, and reduces the propagation of synaptic excitatory impulses—hallmarks of seizure activity.[5][7] This use-dependent blockade is crucial, as it allows the drug to have a minimal effect on normal neuronal activity while selectively targeting the rapid and repetitive firing that occurs during a seizure.[5]

While sodium channel blockade is the principal mechanism, other actions may contribute to its broad therapeutic profile:

-

Modulation of Other Ion Channels: Studies suggest this compound may also influence voltage-gated calcium and potassium channels.[4][8]

-

Neurotransmitter Systems: It has been shown to reduce the release of the excitatory neurotransmitter glutamate.[5] There is also evidence for its effects on serotonin (B10506) systems, potentially acting as a serotonin releasing agent, and interactions with adenosine (B11128) receptors.[1][9]

This compound is metabolized in the liver by the CYP3A4 enzyme to an active metabolite, this compound-10,11-epoxide, which also possesses anticonvulsant properties and contributes to the overall therapeutic effect.[1][6] This metabolite is subsequently inactivated by microsomal epoxide hydrolase.[1]

Caption: Primary and secondary mechanisms of this compound's anticonvulsant action.

Caption: Metabolic pathway of this compound to its active and inactive forms.

Quantitative Data Summary

The pharmacokinetic profile and clinical efficacy of this compound have been extensively studied. The following tables summarize key quantitative data for professional review.

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value | Source(s) |

| Bioavailability | 75-85% | [2][10] |

| Protein Binding | 70-80% | [1][10] |

| Metabolism | Hepatic (primarily via CYP3A4) | [1] |

| Active Metabolite | This compound-10,11-epoxide | [1][6] |

| Elimination Half-Life | ||

| Single Dose | ~35-40 hours (range 18-65) | [1][11] |

| Repeated Dosing | ~12-17 hours (due to autoinduction) | [1][12] |

| Excretion | 72% Urine, 28% Feces | [1] |

Table 2: Efficacy of this compound Monotherapy in Randomized Controlled Trials (RCTs)

| Outcome Measure | Time Point | Aggregated Rate (95% CI) | Notes | Source(s) |

| Seizure Freedom Rate (SFR) | 3 Months | 85% (range) | Highest reported rate in short-term studies | [13][14] |

| 6 Months | 58% (49-66%) | [13][14] | ||

| 12 Months | 48% (40-57%) | [13][14] | ||

| 36 Months | 11% (range) | Demonstrates variability with study duration | [13][14] | |

| SFR (Blinded Studies) | 6 Months | 55% (43-66%) | Blinding affects reported outcomes | [13][14] |

| SFR (Unblinded Studies) | 6 Months | 61% (50-71%) | [13][14] | |

| Retention Rate (RR) | 6 Months | 81% (range) | [13][14] | |

| 24 Months | 36% (range) | [13][14] | ||

| RR (Blinded Studies) | 6 Months | 59% (52-66%) | [13][14] | |

| RR (Unblinded Studies) | 6 Months | 76% (71-81%) | [13][14] |

Table 3: Preclinical Efficacy of this compound in Animal Models

| Animal Model | Seizure Type | ED₅₀ (mg/kg) | Source(s) |

| Sprague-Dawley Rats | Maximal Electroshock | 7.5 | [15] |

| GEPR-3s (Moderate Seizure) | Audiogenic | 25 | [15][16] |

| GEPR-9s (Severe Seizure) | Audiogenic | 3 | [15][16] |

Key Experimental Protocols

The anticonvulsant properties of this compound were established through a series of preclinical and clinical investigations. Below are detailed methodologies for key experimental paradigms.

Maximal Electroshock (MES) Seizure Test in Rodents

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Methodology:

-

Animal Subjects: Adult male Sprague-Dawley rats (or similar strain).

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 5, 7.5, 10 mg/kg) to different groups of animals. A vehicle control group receives an equivalent volume of the drug solvent.

-

Induction of Seizure: At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), a brief electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered via corneal or auricular electrodes.

-

Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension (THLE), which is characteristic of a maximal seizure.

-

Data Analysis: The percentage of animals protected from THLE at each dose is calculated. These data are used to determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure endpoint.

Caption: Standard experimental workflow for the MES test.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions of awake, freely moving animals.

Methodology:

-

Animal Subjects: Genetically epilepsy-prone rats (GEPRs) or other relevant strains.

-

Surgical Preparation: Animals are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted, targeting a brain region of interest (e.g., hippocampus). Animals are allowed to recover for several days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

-

Drug Administration: this compound is administered (i.p. or i.v.) at a specific anticonvulsant dose.[17]

-

Post-Drug Collection: Dialysate sampling continues for several hours post-administration.

-

Sample Analysis: The concentration of serotonin and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

Data Analysis: Neurotransmitter levels in post-drug samples are expressed as a percentage change from the mean baseline concentration.[17]

Early Phase Clinical Trials for Antiepileptic Efficacy

Objective: To assess the safety, tolerability, and efficacy of this compound as a short-term replacement for oral formulations or as a new monotherapy in patients with epilepsy.

Methodology (Example based on an IV formulation trial):

-

Patient Population: Adult patients with a diagnosis of epilepsy who are on a stable maintenance dose of oral this compound.[18]

-

Study Design: An open-label, multicenter study design is often employed for initial safety assessments. The study may include a lead-in period, a confinement/treatment period, and a follow-up period.[18]

-

Intervention: During the treatment period, patients' oral this compound is temporarily discontinued (B1498344) and replaced with an intravenous (IV) formulation, administered at a dose calculated to achieve equivalent systemic exposure.[18] Infusions may be given every 6 hours to maintain steady-state concentrations.[18]

-

Safety and Tolerability Monitoring: Patients are closely monitored for adverse events, including infusion site reactions, and standard clinical safety assessments (vital signs, ECGs, clinical laboratory tests) are performed.

-

Pharmacokinetic Sampling: Blood samples are collected at specified time points to determine this compound and its active metabolite concentrations, confirming that the IV regimen provides the intended exposure.

-

Efficacy Endpoint: Seizure frequency is monitored via patient diaries throughout the study to ensure that seizure control is maintained during the switch from oral to IV therapy.[18]

-

Data Analysis: The primary analysis focuses on the incidence and severity of adverse events. Pharmacokinetic parameters are calculated and compared to established oral formulation data. Seizure frequency data is analyzed to detect any loss of efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. ilae.org [ilae.org]

- 4. irispublishers.com [irispublishers.com]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. f232d7869a.clvaw-cdnwnd.com [f232d7869a.clvaw-cdnwnd.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. A quick review of this compound pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journalwjbphs.com [journalwjbphs.com]

- 13. Anti‐seizure efficacy and retention rate of this compound is highly variable in randomized controlled trials: A meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-seizure efficacy and retention rate of this compound is highly variable in randomized controlled trials: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticonvulsant doses of this compound increase hippocampal extracellular serotonin in genetically epilepsy-prone rats: dose response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evidence that this compound and antiepilepsirine may produce a component of their anticonvulsant effects by activating serotonergic neurons in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

Navigating the Preclinical Journey of Carbamazepine: A Technical Guide to its Pharmacokinetics and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and biotransformation of Carbamazepine (CBZ), a cornerstone anticonvulsant and mood-stabilizing drug. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models is critical for the interpretation of non-clinical safety and efficacy data and for predicting its behavior in humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to support drug development professionals in their research.

Pharmacokinetic Profile of this compound in Preclinical Models

The pharmacokinetic profile of this compound exhibits notable variability across different preclinical species. This section summarizes key PK parameters following oral and intravenous administration in commonly used animal models.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | Absolute Bioavailability (Fabs) (%) | Reference |

| Rat (Sprague-Dawley) | 10 | - | - | - | >82% | [1] |

| Rat (Sprague-Dawley) | 75 (q.i.d.) | - | Therapeutic range (4-12 µg/mL) maintained | - | - | [2] |

| Rat (Sprague-Dawley) | 80 | - | - | - | 38.4% - 56.0% | [1] |

| Dog | 100 (capsule) | - | - | - | 24.6% - 26.9% | [3] |

| Dog | 0.34-0.38 mmol/kg (daily) | - | Progressive decline from Day 2 | - | - | [4] |

| Rhesus Monkey | 50 (in PEG-400) | < 1 | - | - | 81% | [5] |

| Rhesus Monkey | 50 (in PEG-400-Tween-80) | < 1 | - | - | 82% | [5] |

| Rhesus Monkey | 100 (in PEG-400) | < 1 | - | - | 38% | [5] |

Note: '-' indicates data not specified in the cited source.

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Vd (L/kg) | t1/2 (h) | Reference |

| Rat (Sprague-Dawley) | 5 | 15.1 ± 3.26 | - | - | [6] |

| Rat (Sprague-Dawley) | 10 | 13.4 ± 5.66 | 1.0 | 26.2 | [6][7] |

| Rat (Sprague-Dawley) | 20 | 10.0 ± 3.11 | - | - | [6] |

| Dog | - | - | - | 1.5 | [4] |

Note: '-' indicates data not specified in the cited source. Vd and t1/2 for rats were obtained from different sources that used similar models.

Biotransformation of this compound

This compound undergoes extensive metabolism, primarily in the liver, with the formation of numerous metabolites. The major metabolic pathway is the conversion to the pharmacologically active This compound-10,11-epoxide (B195693) (CBZ-E).[8][9][10] This epoxide is then further hydrolyzed to the inactive this compound-10,11-trans-dihydrodiol (CBZ-diol).[8][11]

The biotransformation of CBZ is primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP3A4 is the main enzyme responsible for the epoxidation of CBZ to CBZ-E, with contributions from CYP2C8 and potentially CYP3A5.[8][9][12][13] Other metabolic pathways include hydroxylation of the aromatic rings to form 2-hydroxy-CBZ and 3-hydroxy-CBZ, catalyzed by enzymes such as CYP2B6 and CYP3A4.[9] this compound is also known to be a potent inducer of its own metabolism (autoinduction), as well as the metabolism of other drugs, primarily through the induction of CYP3A4 and CYP2B6.[9][14]

Experimental Protocols in Preclinical Pharmacokinetic Studies

Standardized and well-documented experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. Below are outlines of typical methodologies employed in preclinical studies of this compound.

Animal Models and Dosing

-

Species: Sprague-Dawley rats are commonly used for pharmacokinetic studies.[2][6] Other models include genetically epilepsy-prone rats, dogs, and rhesus monkeys.[1][5][15]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[16] For excretion studies, metabolic cages that separate urine and feces are utilized.[16]

-

Dosing:

-

Oral Administration: this compound is often administered as a suspension or in a specific formulation via oral gavage.[2]

-

Intravenous Administration: For determining absolute bioavailability and intrinsic clearance, CBZ is administered intravenously, often as a solution in a vehicle like polyethylene (B3416737) glycol (PEG) 400.[5][6]

-

Sample Collection and Processing

-

Blood Sampling: Blood samples are typically collected at predetermined time points from the tail vein or via cannulation. Samples are often collected into tubes containing an anticoagulant (e.g., heparin or EDTA).[2]

-

Plasma/Serum Preparation: Blood is centrifuged to separate plasma or allowed to clot to obtain serum. The resulting supernatant is stored, usually at -20°C or -80°C, until analysis.

-

Tissue and Fluid Collection: For distribution studies, various tissues and fluids such as cerebrospinal fluid (CSF) can be collected post-mortem or via specialized techniques.[3][4]

Bioanalytical Methodology

The quantification of this compound and its metabolites in biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[2][17][18]

-

Sample Preparation:

-

Protein Precipitation: A simple and common method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma/serum sample to precipitate proteins.

-

Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent (e.g., chloroform, ethyl acetate).[19]

-

Solid-Phase Extraction (SPE): A more selective method where the sample is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a suitable solvent.[17][18]

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is frequently used for the separation of CBZ and its metabolites.[17][18]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically used.[17][18]

-

Detection: UV detection is commonly set at wavelengths around 210 nm or 285 nm.[17][18][19] LC-MS/MS provides higher sensitivity and selectivity.[17]

-

References

- 1. Pharmacokinetics of this compound polymorphs and dihydrate in rats, related to dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics of oral this compound in rats dosed using an automated drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetics of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intramuscular absorption of this compound in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-dependent pharmacokinetics of this compound in rats: determination of the formation clearance of this compound-10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ClinPGx [clinpgx.org]

- 10. sites.ualberta.ca [sites.ualberta.ca]

- 11. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of this compound by CYP3A6: a model for in vitro drug interactions studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Clinically significant this compound drug interactions: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Effect of this compound on Performance, Carcass Value, Hematological and Biochemical Blood Parameters, and Detection of this compound and Its Metabolites in Tissues, Internal Organs, and Body Fluids in Growing Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, this compound: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pivotal Role of Carbamazepine-10,11-epoxide in the Therapeutic Landscape of Carbamazepine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Carbamazepine (CBZ), a cornerstone in the management of epilepsy and bipolar disorder, undergoes extensive metabolism to form a myriad of derivatives. Among these, This compound-10,11-epoxide (B195693) (CBZ-E) stands out as a major, pharmacologically active metabolite, contributing significantly to both the therapeutic efficacy and the adverse effect profile of the parent drug. This technical guide provides an in-depth exploration of the role of CBZ-E, offering a comprehensive overview of its pharmacokinetics, mechanism of action, and clinical relevance, supported by detailed experimental protocols and data visualizations.

Pharmacokinetic Profile of this compound and its Epoxide Metabolite

This compound is almost entirely metabolized in the liver, with less than 2% excreted unchanged. A key metabolic pathway involves oxidation to CBZ-E, which is subsequently hydrolyzed to the inactive this compound-10,11-diol.[1] The plasma concentration of CBZ-E can vary significantly among patients, ranging from 5% to 81% of the parent drug's concentration during long-term treatment.[2] This variability underscores the importance of understanding the pharmacokinetic parameters of both compounds.

Table 1: Comparative Pharmacokinetic Parameters of this compound (CBZ) and this compound-10,11-epoxide (CBZ-E)

| Parameter | This compound (CBZ) | This compound-10,11-epoxide (CBZ-E) | References |

| Plasma Protein Binding | ~75-80% | ~50% | [2][3] |

| Elimination Half-life (Single Dose) | ~35 hours (range 18-65) | - | [2] |

| Elimination Half-life (Multiple Doses) | 10-20 hours | - | [2] |

| Renal Clearance | Low (~1 ml/min) | ~8 ml/min | [4] |

| Therapeutic Plasma Concentration | 4-12 µg/mL | Not well established | [3][5] |

Mechanism of Action: A Synergistic Blockade of Neuronal Excitability

The primary mechanism of action for both this compound and its epoxide metabolite is the modulation of voltage-gated sodium channels (VGSCs).[1][6] By binding to the inactivated state of the channel, they slow its recovery, thereby reducing high-frequency repetitive firing of action potentials and decreasing synaptic transmission.[3][6] This action stabilizes hyperexcited neuronal membranes, which is crucial for their anticonvulsant and mood-stabilizing effects. Studies have shown that CBZ-E is as potent as the parent compound in its anticonvulsant activity.[5]

Experimental Protocols

Quantification of this compound and this compound-10,11-epoxide in Plasma

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[7][8]

Objective: To accurately quantify the concentrations of CBZ and CBZ-E in plasma samples for pharmacokinetic studies and therapeutic drug monitoring.

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 0.1 mL of rat plasma, add an internal standard (e.g., D10-carbamazepine).

-

Add a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

-

Vortex mix for 1-2 minutes.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Quantification:

-

Construct a calibration curve using known concentrations of CBZ and CBZ-E.

-

Determine the concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

-

Assessment of Anticonvulsant Activity

Method: Maximal Electroshock (MES) Seizure Test in Mice[9][10][11]

Objective: To evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Procedure:

-

Animal Preparation:

-

Use male CF-1 or C57BL/6 mice.

-

Acclimatize animals to laboratory conditions.

-

Weigh each animal for accurate dosing.

-

-

Drug Administration:

-

Administer the test compound (CBZ, CBZ-E, or vehicle control) via the desired route (e.g., intraperitoneal injection).

-

The time between drug administration and the MES test should be based on the compound's pharmacokinetic profile (typically 30-60 minutes).

-

-

Seizure Induction:

-

Apply a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas.

-

Apply a drop of saline to improve electrical conductivity.

-

Place corneal electrodes on the eyes of the restrained animal.

-

Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[10]

-

-

Observation and Endpoint:

-

Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.

-

Evaluation of Neurotoxicity

Method: Chimney Test in Mice[9]

Objective: To assess motor coordination and potential neurotoxic effects of a compound.

Procedure:

-

Apparatus: A glass or plastic tube of appropriate diameter and length for the mouse to navigate.

-

Procedure:

-

Place the mouse at one end of the tube.

-

Observe the mouse's ability to climb backward and exit the tube within a specified time (e.g., 60 seconds).

-

Failure to exit the tube within the time limit is considered an indicator of motor impairment and neurotoxicity.

-

In Vitro Assessment of Ion Channel Modulation

Method: Whole-Cell Patch-Clamp Electrophysiology[12][13][14]

Objective: To directly measure the effects of CBZ and CBZ-E on the activity of voltage-gated sodium channels in cultured cells.

Procedure:

-

Cell Preparation:

-

Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.3).[15]

-

Plate cells on glass coverslips for recording.

-

-

Recording Setup:

-

Place the coverslip in a recording chamber with an extracellular solution.

-

Use a glass micropipette filled with an intracellular solution as the recording electrode.

-

-

Whole-Cell Configuration:

-

Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

-

Rupture the membrane patch under the pipette tip to gain electrical and molecular access to the cell interior.

-

-

Voltage-Clamp Recordings:

-

Hold the cell membrane at a specific potential (e.g., -120 mV to ensure all sodium channels are in a closed, activatable state).

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Record the resulting currents before, during, and after the application of the test compound (CBZ or CBZ-E) to the extracellular solution.

-

-

Data Analysis:

-

Analyze changes in the current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the channel in the presence of the compound.

-

Clinical Significance and Therapeutic Drug Monitoring

The active nature of CBZ-E has significant clinical implications. Its contribution to the overall therapeutic effect means that factors influencing its concentration can impact patient outcomes. For instance, co-administration of drugs like valproic acid can inhibit epoxide hydrolase, the enzyme responsible for CBZ-E's inactivation, leading to elevated CBZ-E levels and potential toxicity.[16][17]

While routine monitoring of CBZ-E is not standard practice, it may be beneficial in specific clinical scenarios[18]:

-

In patients exhibiting signs of toxicity despite having therapeutic levels of the parent drug.

-

When there is a lack of therapeutic response at expected CBZ concentrations.

-

In patients on polytherapy with drugs known to interact with this compound metabolism.[16]

A significant correlation has been observed between the antimanic response and the plasma levels of both this compound and its epoxide metabolite.[19] This suggests that for mood stabilization, the combined action of the parent drug and its active metabolite is crucial.

Conclusion

This compound-10,11-epoxide is not merely a byproduct of this compound metabolism but an active contributor to its therapeutic effects. Its independent pharmacological activity, coupled with its variable plasma concentrations, highlights the complexity of this compound therapy. A thorough understanding of the pharmacokinetics, mechanism of action, and clinical relevance of CBZ-E is paramount for optimizing treatment strategies, minimizing adverse effects, and advancing the development of novel therapeutics in the fields of epilepsy and mood disorders. The experimental protocols detailed herein provide a framework for researchers to further elucidate the intricate role of this pivotal metabolite.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A quick review of this compound pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of this compound and its epoxy and hydroxy metabolites in humans after an overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Liquid chromatography/tandem mass spectrometry for the determination of this compound and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by this compound, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. This compound and topiramate modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound-10,11-epoxide in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prediction of drug-drug interactions with this compound-10,11-epoxide using a new in vitro assay for epoxide hydrolase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. This compound and its 10,11-epoxide metabolite in acute mania: clinical and pharmacokinetic correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Interaction of Carbamazepine with Voltage-Gated Sodium Channels: A Technical Guide

Audience: This document is intended for researchers, scientists, and drug development professionals actively involved in neurology, pharmacology, and ion channel research.

Abstract

Carbamazepine (CBZ) is a first-line antiepileptic drug and mood stabilizer whose primary therapeutic action is the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth analysis of the molecular interactions between this compound and VGSCs. It consolidates key quantitative data, details common experimental protocols for studying these interactions, and presents visual diagrams of the underlying mechanisms and workflows. The central mechanism of CBZ is its state-dependent blockade of VGSCs, showing a pronounced affinity for the inactivated state of the channel. This action effectively suppresses the sustained, high-frequency neuronal firing characteristic of epileptic seizures while sparing normal low-frequency transmission.

Introduction to this compound and Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[2] In pathological conditions such as epilepsy, neuronal hyperexcitability is often driven by aberrant VGSC function, leading to rapid and repetitive firing.[1]

This compound is a tricyclic compound widely prescribed for epilepsy, trigeminal neuralgia, and bipolar disorder.[2][3] Its efficacy is primarily attributed to its ability to inhibit neuronal VGSCs in a use-dependent and voltage-dependent manner.[1][4] This means CBZ preferentially blocks channels on neurons that are already highly active, a hallmark of its targeted therapeutic action.[5][6]

Mechanism of Action: State-Dependent Blockade

The cornerstone of this compound's mechanism is its preferential binding to the inactivated state of the VGSC.[2][5] During normal neuronal activity, channels briefly open and then quickly enter a non-conducting, inactivated state before returning to the resting state. In hyperexcitable states, neurons undergo prolonged depolarization, causing a greater proportion of VGSCs to accumulate in the inactivated state.

CBZ binds to and stabilizes this inactivated conformation, making it more difficult for the channel to return to the resting state and thus be available for subsequent action potential generation.[2][3] This action slows the rate of recovery from inactivation and reduces the number of available channels, thereby suppressing sustained repetitive firing.[4] This state-dependent interaction is often described by the modulated receptor hypothesis.

The Molecular Binding Site

Mutagenesis experiments and molecular modeling studies have identified the binding site for this compound within the inner pore of the VGSC α-subunit.[7] The site is located in the S6 transmembrane segment of domain IV (DIV-S6), a region that is also the binding locus for many local anesthetics.[8] This suggests a shared or overlapping binding pocket for these different classes of channel blockers.[7][8]

Specific amino acid residues within this region are critical for the interaction. Docking studies with the human NaV1.7 channel have implicated residues such as Asp1722, Ile1622, Leu1626, Asn1714, and Val1717 in forming hydrogen bonds and hydrophobic contacts with the CBZ molecule.[9] Other key residues identified in the DIV-S6 region that affect binding affinity include Phenylalanine-1764 (F1764) and Tyrosine-1771 (Y1771).[7]

Quantitative Analysis of the CBZ-VGSC Interaction

The interaction between this compound and various VGSC subtypes has been quantified through electrophysiological studies. These data are crucial for understanding its therapeutic window and potential subtype selectivity.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Channel/Preparation | Value | Notes | Citation(s) |

| Apparent Kd | Inactivated Na+ Channels (Neuronal) | ~25 µM | Dissociation constant for the inactivated state. | [7][10] |

| EC50 | Persistent Na+ Current (NaV1.3) | 16 ± 4 µM | Concentration for 50% block of the persistent current. | [11] |

| EC50 | Shift in Steady-State Inactivation (NaV1.3) | 14 ± 11 µM | Concentration for 50% of maximal shift in Vh. | [11] |

| IC50 | Peak (Transient) Na+ Current (Neuro-2a cells) | 56 µM | 50% inhibitory concentration for the transient current. | [12] |

| IC50 | Sustained (Late) Na+ Current (Neuro-2a cells) | 18 µM | Demonstrates higher potency for late vs. transient current. | [12] |

Table 2: Kinetic Parameters of this compound Interaction

| Parameter | Channel/Preparation | Value | Comparison | Citation(s) |

| Binding Rate (kon) | Inactivated Na+ Channels (Neuronal) | ~38,000 M-1s-1 | ~5 times faster than Phenytoin (B1677684). | [10] |

| Binding Rate | NaV1.1, 1.2, 1.3, 1.6 | Faster than Phenytoin & Lamotrigine (B1674446) | CBZ has the highest binding rate of the three AEDs. | [6] |

| Unbinding Rate (koff) | NaV α-subunits | Slower than recovery from inactivation | This slow dissociation contributes to use-dependent block. | [1][6] |

Experimental Protocols

The quantitative understanding of this compound's effects on VGSCs is primarily derived from patch-clamp electrophysiology.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a single cell (e.g., a HEK293 cell stably expressing a specific NaV subtype or a cultured neuron).

Protocol for Assessing Use-Dependent Block:

-

Cell Preparation: Culture cells expressing the target VGSC subtype.

-

Patching: Establish a whole-cell patch-clamp configuration.

-

Holding Potential: Clamp the cell membrane at a negative potential where most channels are in the resting state (e.g., -100 mV).

-

Stimulation Protocol: Apply a train of short depolarizing pulses (e.g., to -10 mV for 5 ms) at a specific frequency (e.g., 10 Hz or 50 Hz).[6]

-

Baseline Recording: Record the sodium current elicited by each pulse in the train under control conditions (drug-free saline). A slow decay in current may be observed due to natural channel inactivation.

-

Drug Application: Perfuse the cell with a known concentration of this compound.

-

Post-Drug Recording: Repeat the same pulse train stimulation protocol.

-

Analysis: Measure the peak current amplitude for each pulse. Use-dependent block is quantified by the significantly faster and more profound decay of the current amplitude during the pulse train in the presence of this compound compared to the baseline.[6]

Protocol for Determining Steady-State Inactivation Shift:

-

Preparation and Patching: As described above.

-

Inactivation Protocol: From a holding potential, apply a series of long-duration pre-pulses (e.g., 500 ms) to a range of voltages (e.g., -120 mV to -20 mV). These pre-pulses serve to inactivate a fraction of the channels.

-

Test Pulse: Immediately following each pre-pulse, apply a standard test pulse (e.g., to -10 mV) to open any channels that have not been inactivated.

-

Recording and Analysis: Record the peak current during the test pulse for each pre-pulse voltage. Plot the normalized peak current against the pre-pulse voltage.

-

Curve Fitting: Fit the data with a Boltzmann function to determine the voltage at which 50% of the channels are inactivated (Vh).

-

Drug Effect: Repeat the protocol in the presence of this compound. CBZ will shift the resulting Boltzmann curve to more hyperpolarized (negative) potentials, indicating that channels inactivate at more negative membrane potentials in the presence of the drug.[11]

Conclusion and Therapeutic Implications

The molecular interaction between this compound and voltage-gated sodium channels is a well-characterized example of state-dependent drug action. By preferentially binding to and stabilizing the inactivated state of the channel, this compound acts as a powerful suppressor of the high-frequency, pathological neuronal discharges that underlie seizures. Its fast binding kinetics and relatively low affinity for the resting state ensure that normal, low-frequency neuronal communication is largely unaffected.[5][10] The subtle differences in binding parameters and affinities across various NaV subtypes present ongoing opportunities for the development of next-generation, more selective sodium channel blockers with improved efficacy and side-effect profiles.[6]

References

- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. droracle.ai [droracle.ai]

- 6. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by this compound, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sidedness of this compound Accessibility to Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization in Inhibitory Effectiveness of this compound in Voltage-Gated Na+ and Erg-Mediated K+ Currents in a Mouse Neural Crest-Derived (Neuro-2a) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound inhibition of neuronal Na+ currents: quantitative distinction from phenytoin and possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and topiramate modulation of transient and persistent sodium currents studied in HEK293 cells expressing the Na(v)1.3 alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Early Investigational Studies of Carbamazepine for Bipolar Disorder: A Technical Whitepaper

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction